Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl-
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Overview
Description
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4-(2-methoxyphenyl)-1-methylpyridine using a palladium catalyst under high pressure and temperature . The reaction conditions must be carefully controlled to ensure selective hydrogenation and to avoid over-reduction of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization to ensure high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine oxides.
Reduction: Further reduction can lead to the complete saturation of the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Pyridine oxides and related derivatives.
Reduction: Fully saturated pyridine derivatives.
Substitution: Various substituted pyridine and methoxyphenyl derivatives.
Scientific Research Applications
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the methoxyphenyl group enhances its ability to interact with hydrophobic pockets in proteins, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 1-ethyl-1,2,3,6-tetrahydro-5-(3-methoxyphenyl)-
- Pyridine, 1-benzyl-4-(2-methoxyphenyl)-1,2,3,6-tetrahydro-
- Pyridine, 1-benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydro-
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- is unique due to its specific substitution pattern and the presence of the methoxyphenyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
107534-97-4 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H17NO/c1-14-9-7-11(8-10-14)12-5-3-4-6-13(12)15-2/h3-7H,8-10H2,1-2H3 |
InChI Key |
GDTMBMBZMQETLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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